3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-phenylbutan-2-yl)propanamide 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-phenylbutan-2-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14755667
InChI: InChI=1S/C19H23N5O2/c1-14(8-9-15-6-4-3-5-7-15)20-18(25)12-10-16-21-22-17-11-13-19(26-2)23-24(16)17/h3-7,11,13-14H,8-10,12H2,1-2H3,(H,20,25)
SMILES:
Molecular Formula: C19H23N5O2
Molecular Weight: 353.4 g/mol

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-phenylbutan-2-yl)propanamide

CAS No.:

Cat. No.: VC14755667

Molecular Formula: C19H23N5O2

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-phenylbutan-2-yl)propanamide -

Specification

Molecular Formula C19H23N5O2
Molecular Weight 353.4 g/mol
IUPAC Name 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-phenylbutan-2-yl)propanamide
Standard InChI InChI=1S/C19H23N5O2/c1-14(8-9-15-6-4-3-5-7-15)20-18(25)12-10-16-21-22-17-11-13-19(26-2)23-24(16)17/h3-7,11,13-14H,8-10,12H2,1-2H3,(H,20,25)
Standard InChI Key KLJIMFLLQXCESU-UHFFFAOYSA-N
Canonical SMILES CC(CCC1=CC=CC=C1)NC(=O)CCC2=NN=C3N2N=C(C=C3)OC

Introduction

Chemical Identity and Structural Elucidation

Molecular Composition

The compound 3-(6-methoxy triazolo[4,3-b]pyridazin-3-yl)-N-(4-phenylbutan-2-yl)propanamide (molecular formula: C19H23N5O2\text{C}_{19}\text{H}_{23}\text{N}_5\text{O}_2) features a triazolo-pyridazine core fused to a propanamide side chain and a 4-phenylbutan-2-yl substituent. Its molecular weight is 353.4 g/mol, as calculated from its empirical formula. The IUPAC name systematically describes its topology: the triazolo[4,3-b]pyridazine ring is substituted at position 3 with a methoxy group and at position 6 with a propanamide linker.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC19H23N5O2\text{C}_{19}\text{H}_{23}\text{N}_5\text{O}_2
Molecular Weight353.4 g/mol
IUPAC Name3-(6-methoxy-[1, triazolo[4,3-b]pyridazin-3-yl)-N-(4-phenylbutan-2-yl)propanamide
Canonical SMILESCC(CCC1=CC=CC=C1)NC(=O)CCC2=NN=C3N2N=C(C=C3)OC
PubChem CID60179916

Structural Features

The molecule comprises three distinct regions:

  • Triazolo[4,3-b]pyridazine core: A bicyclic system combining a triazole and pyridazine ring, with a methoxy group at position 6. This moiety is associated with π-π stacking and hydrogen-bonding capabilities, critical for target binding.

  • Propanamide linker: A three-carbon chain connecting the triazolo-pyridazine core to the amine group. The amide bond (–NC(=O)–\text{–NC(=O)–}) enhances solubility and facilitates interactions with biological targets .

  • 4-Phenylbutan-2-yl substituent: A branched alkyl chain terminated by a phenyl group, contributing to hydrophobic interactions and metabolic stability.

Synthesis and Preparation

Optimization Challenges

Key hurdles include:

  • Regioselectivity: Ensuring proper ring closure during triazole formation .

  • Purification: Separating stereoisomers arising from the chiral center in the 4-phenylbutan-2-yl group.

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound’s solubility profile is influenced by its amphiphilic structure:

  • Polar groups: The methoxy and amide functionalities enhance aqueous solubility.

  • Hydrophobic regions: The phenyl and alkyl chains promote lipid membrane permeability.
    Stability studies are pending, but analogous triazolo-pyridazines exhibit resistance to enzymatic degradation in vitro .

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include νN–H\nu_{\text{N–H}} (amide) at ~3300 cm1^{-1} and νC=O\nu_{\text{C=O}} at ~1650 cm1^{-1} .

  • NMR: The methoxy group should appear as a singlet near δ 3.9 ppm (¹H) and δ 55 ppm (¹³C) .

CompoundMolecular Weight (g/mol)Key Structural DifferencesSource
N-(4-fluorophenyl)-1-[3-(propan-2-yl) triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide408.5Piperidine ring, 4-fluorophenyl group
3-(6-methoxy triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-benzimidazol-5-yl)propanamide351.4Benzimidazole substituent
3-(6-methoxy triazolo[4,3-b]pyridazin-3-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]propanamide393.4Branched alkyl-benzimidazole group

Future Research Directions

Experimental Priorities

  • Target identification: High-throughput screening against kinase or GPCR libraries.

  • ADMET profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity .

  • Derivatization: Modifying the phenylbutan-2-yl group to optimize bioavailability.

Industrial Applications

  • Pharmaceutical intermediate: Serving as a scaffold for anticancer or anti-inflammatory agents .

  • Chemical probe: Studying triazolo-pyridazine interactions in enzymatic assays .

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